molecular formula C22H30O4 B1670225 delta(9)-Tetrahydrocannabinolic acid CAS No. 23978-85-0

delta(9)-Tetrahydrocannabinolic acid

Cat. No. B1670225
CAS RN: 23978-85-0
M. Wt: 358.5 g/mol
InChI Key: UCONUSSAWGCZMV-HZPDHXFCSA-N
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Description

Delta-9-tetrahydrocannabinol (Δ9-THC), also known as Delta-9-THC, is a fascinating compound that has captured the attention of scientists, medical professionals, and cannabis enthusiasts alike . It’s the primary psychoactive component in the cannabis plant, meaning it’s the substance that produces the ‘high’ or euphoric feeling associated with cannabis use .


Synthesis Analysis

The synthesis of Δ9-THC involves the conversion of cannabidiol (CBD) into Δ9-THC using a solvent, acid, and heat . This process may create harmful by-products that are not well-characterized .


Molecular Structure Analysis

Δ9-THC has a specific molecular structure that allows it to interact with the endocannabinoid system in the brain, particularly the CB1 receptors .


Chemical Reactions Analysis

The chemical reactions involving Δ9-THC primarily occur in the endocannabinoid system, where it binds to the CB1 receptors in the brain . This interaction triggers a release of neurotransmitters, which are chemicals that relay messages between nerve cells .

Scientific Research Applications

Pain Treatment

Delta(9)-tetrahydrocannabinolic acid (THCA) has been researched for its potential in treating pain. A study by Lazzari et al. (2010) developed a stable aqueous THCA formulation and tested it on animal models of pain. The study found significant antinociceptive activity, indicating potential use in pain management (Lazzari et al., 2010).

Forensic Applications

Raikos et al. (2014) examined the presence of THCA in blood and plasma for forensic applications. The detection of THCA can differentiate between the intake of prescribed THC medication and cannabis products, useful in cases like driving under the influence (Raikos et al., 2014).

Multiple Sclerosis Treatment

Syed et al. (2014) discussed the use of THCA in treating moderate to severe spasticity due to multiple sclerosis. The study highlights the efficacy of THCA in reducing spasticity severity, contributing to symptom improvement in patients (Syed et al., 2014).

Brain Function and Psychopathology

Bhattacharyya et al. (2010) investigated the effects of THCA on human brain function and its potential to counteract the psychotic symptoms induced by Delta-9-tetrahydrocannabinol. This research implies a therapeutic role in mental health disorders (Bhattacharyya et al., 2010).

Gut Metabolism in Mice

Oza et al. (2019) studied the impact of THCA on gut metabolite profiles in mice. The research suggests that THCA administration alters host metabolism, potentially contributing to health benefits (Oza et al., 2019).

Chronic Pain Mechanisms

De Vries et al. (2014) explored the mechanistic considerations of THCA in chronic pain management. Understanding the underlying pain mechanisms helps in evaluating THCA's therapeutic potential for chronic pain (De Vries et al., 2014).

Safety And Hazards

Δ9-THC is psychoactive and may have similar risks of impairment as delta-9 THC . Products that contain Δ9-THC but are labeled with only delta-9 THC content rather than with total THC content likely underestimate the psychoactive potential of these products for consumers .

Future Directions

Hemp-derived Δ9-THC products are increasingly appearing in both marijuana and hemp marketplaces . These products are popular with both hemp farmers and consumers alike, and it may not be practical to ban them entirely at this point .

properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCONUSSAWGCZMV-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178701
Record name Tetrahydrocannabinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta9-Tetrahydrocannabinolic acid

CAS RN

23978-85-0
Record name Δ9-Tetrahydrocannabinolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23978-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta(9)-Tetrahydrocannabinolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrocannabinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .DELTA.9-TETRAHYDROCANNABINOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6CZV0K5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
335
Citations
M Rymanowski - Problemy Kryminalistyki, 2014 - cejsh.icm.edu.pl
… ) formed as a result of decarboxylation of delta 9-tetrahydrocannabinolic acid (∆-9-THCA-A). … of standard solutions, decarboxylation of delta 9-tetrahydrocannabinolic acid (∆-9THCA-A), …
Number of citations: 9 cejsh.icm.edu.pl
R Moldzio, T Pacher, C Krewenka, B Kranner, J Novak… - Phytomedicine, 2012 - Elsevier
… Therefore we studied some major cannabinoids, ie delta-9-tetrahydrocannabinolic acid (THCA), delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in mice mesencephalic …
Number of citations: 77 www.sciencedirect.com
R man STANASZEK, Z Dariusz - 2007 - arch.ies.gov.pl
… The main pre cur sor of A9-THC in can na bis is delta-9-tetrahydrocannabinolic acid … ) (less than 0.20%), and large amounts of delta-9-tetrahydrocannabinolic acid (A9-THCA-A, delta-9-…
Number of citations: 9 arch.ies.gov.pl
G Moreno-Sanz - Cannabis and cannabinoid research, 2016 - liebertpub.com
Δ 9 -tetrahydrocannabinolic acid A (THCA-A) is the acidic precursor of Δ 9 -tetrahydrocannabinol (THC), the main psychoactive compound found in Cannabis sativa. THCA-A is …
Number of citations: 93 www.liebertpub.com
I Reyes-Resina, R Rivas-Santisteban, I Raïch… - … and Physiology of the …, 2023 - Elsevier
… delta-9-tetrahydrocannabinolic acid synthase … Δ 9 -THCA: Delta-9-tetrahydrocannabinolic acid. Also present in the cannabis plant, is the acidic form and precursor of Δ 9 -THC. It lacks …
Number of citations: 0 www.sciencedirect.com
CN Filer - Cannabis and Cannabinoid Research, 2023 - liebertpub.com
… consensus among Cannabis biologists that delta-9-tetrahydrocannabinolic acid A (THCA-A) … formation of the THCA-A structural isomer, delta-9-tetrahydrocannabinolic acid B (THCA-B), …
Number of citations: 3 www.liebertpub.com
M Krämer, M Schäper, K Dücker… - Drug testing and …, 2021 - Wiley Online Library
… acid (CBGA), (±)-11-OH-THC, (±)-11-OH-THC-D3, (−)-THCCOOH, and (±)-THCCOOH-D9 were obtained from Cerilliant (Round Rock, TX, USA), Delta-9-tetrahydrocannabinolic acid A (…
L Morini, J Quaiotti, M Moretti, AMM Osculati… - Forensic science …, 2018 - Elsevier
… samples collected from a 15-month-old child accidentally intoxicated by cannabis and urine samples of 97 chronic cannabis users to assess that delta-9-tetrahydrocannabinolic acid A (…
Number of citations: 3 www.sciencedirect.com
AMA Souleman, AEDM Gaafar… - Asian Pacific Journal of …, 2017 - Elsevier
… Decarboxylation (loss of CO 2 ) of delta-9-tetrahydrocannabinolic acid (THCA) achieved by heating will thus result in the formation of THC. Further degradation of THC will result in CBN …
Number of citations: 15 www.sciencedirect.com
JS Rockel, HF Filippini, E Wasilewski… - Osteoarthritis and …, 2022 - oarsijournal.com
… The most prominent cannabinoids in cannabis are delta-9-tetrahydrocannabinolic acid and cannabidolic acid. Decarboxylation, generally through heating, produce the psychoactive …
Number of citations: 0 www.oarsijournal.com

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